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molecular formula C9H7ClN2O2S3 B066952 5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonyl chloride CAS No. 175202-76-3

5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonyl chloride

Cat. No. B066952
M. Wt: 306.8 g/mol
InChI Key: NHYJWHQTVHUETC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07977481B2

Procedure details

A solution of 5-(2-methylsulfanyl-pyrimidin-4-yl)-thiophene-2-sulfonyl chloride (200 mg, 0.652 mmol) in 6 mL DCM was treated with pyridine (0.078 mL, 0.97 mmol) and 2 M dimethylamine/THF (0.485 mL, 0.97 mmol). The solution was stirred overnight. Additional 2 M dimethylamine/THF (0.400 mL, 0.8 mmol) was added and the reaction was stirred overnight. The mixture contained <5% starting material by LCMS. The mixture was washed 2×1 N HCl, 1× brine and dried over Na2SO4. 5-(2-Methylsulfanyl-pyrimidin-4-yl)-thiophene-2-sulfonic acid dimethylamide (154 mg, 74.9%) was obtained as an off-white solid, >95% pure by LCMS. This material was taken to the next step. MS: m/z 316 (M+H+).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.078 mL
Type
reactant
Reaction Step One
Name
dimethylamine THF
Quantity
0.485 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
dimethylamine THF
Quantity
0.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[N:8]=[C:7]([C:9]2[S:13][C:12]([S:14](Cl)(=[O:16])=[O:15])=[CH:11][CH:10]=2)[CH:6]=[CH:5][N:4]=1.[N:18]1[CH:23]=CC=C[CH:19]=1.CNC.C1COCC1>C(Cl)Cl>[CH3:19][N:18]([CH3:23])[S:14]([C:12]1[S:13][C:9]([C:7]2[CH:6]=[CH:5][N:4]=[C:3]([S:2][CH3:1])[N:8]=2)=[CH:10][CH:11]=1)(=[O:16])=[O:15] |f:2.3|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
CSC1=NC=CC(=N1)C1=CC=C(S1)S(=O)(=O)Cl
Name
Quantity
0.078 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
dimethylamine THF
Quantity
0.485 mL
Type
reactant
Smiles
CNC.C1CCOC1
Name
Quantity
6 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
dimethylamine THF
Quantity
0.4 mL
Type
reactant
Smiles
CNC.C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
The mixture was washed 2×1 N HCl, 1× brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN(S(=O)(=O)C=1SC(=CC1)C1=NC(=NC=C1)SC)C
Measurements
Type Value Analysis
AMOUNT: MASS 154 mg
YIELD: PERCENTYIELD 74.9%
YIELD: CALCULATEDPERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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